![molecular formula C14H19NO3 B7458525 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPAA is a derivative of valine and has been shown to have unique biochemical and physiological effects.
科学研究应用
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to have potential applications in various fields of research. It has been studied for its effects on protein synthesis, cellular metabolism, and insulin secretion. This compound has also been used as a tool to study the role of valine in the regulation of energy metabolism. Furthermore, this compound has been used in the study of amino acid transporters and their role in cellular uptake of amino acids.
作用机制
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular metabolism. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. These pathways are important for cellular growth and metabolism, making this compound a potential tool for studying these processes.
Biochemical and Physiological Effects:
This compound has been shown to increase protein synthesis and cellular metabolism in various cell types. It has also been shown to increase insulin secretion in pancreatic beta cells. This compound has been shown to have a unique effect on valine metabolism, increasing the uptake and utilization of valine in cells. These effects make this compound a potential tool for studying the regulation of cellular metabolism and protein synthesis.
实验室实验的优点和局限性
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized on a large scale, making it readily available for research purposes. It has unique biochemical and physiological effects that make it a potential tool for studying cellular metabolism and protein synthesis. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid. One area of interest is the role of this compound in the regulation of energy metabolism and its potential use as a treatment for metabolic disorders. Another area of interest is the use of this compound as a tool for studying the regulation of protein synthesis and cellular metabolism. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It can be easily synthesized on a large scale and has unique biochemical and physiological effects. This compound has potential applications in various fields of research, including the study of cellular metabolism and protein synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
合成方法
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid can be synthesized through a multistep process starting with the reaction of 2-phenylpropanoyl chloride with methylamine to form N-methyl(2-phenylpropanoyl)amine. This intermediate is then reacted with tert-butyl bromoacetate to form the final product, this compound. The synthesis method has been optimized and can be performed on a large scale, making it a viable option for research purposes.
属性
IUPAC Name |
2-[methyl(2-phenylpropanoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-12(14(17)18)15(3)13(16)10(2)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARRVCBNCJMXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
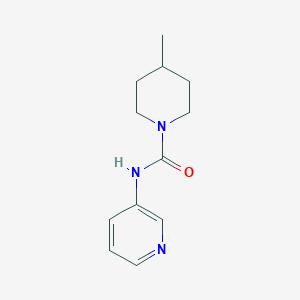

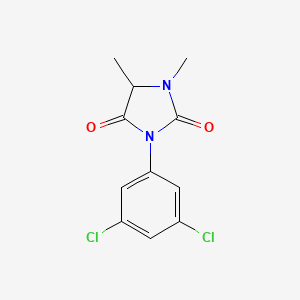
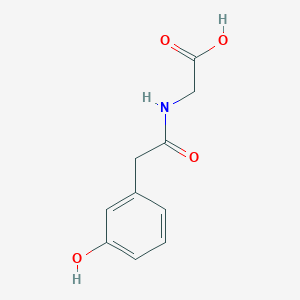
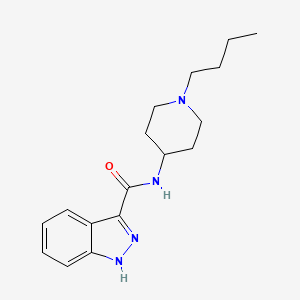
![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)
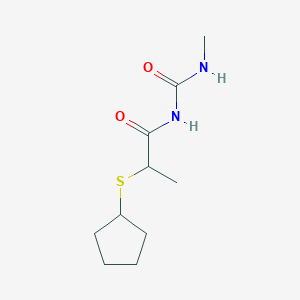

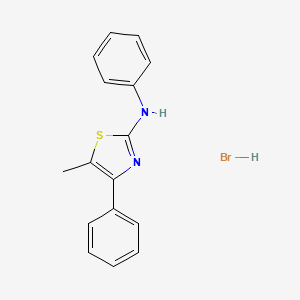
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
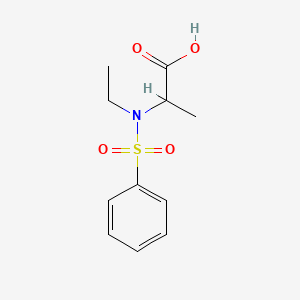

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)